2-(Aminomethyl)benzonitrile

Lipophilicity Isomer Comparison Drug Design

The ortho-substitution pattern of 2-(aminomethyl)benzonitrile is essential for alogliptin synthesis and benzodiazepine/benzazepine scaffold construction-meta and para isomers cannot substitute. Sourced as a white to off-white crystalline solid (MW 132.16, ≥97% purity). • Direct carbonylation reagent for alogliptin benzoate (patented process) • Unique vector geometry enables cyclisation to 7-membered rings • Higher LogP (1.72) for CNS applications

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 344957-25-1
Cat. No. B1289245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)benzonitrile
CAS344957-25-1
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)C#N
InChIInChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5,9H2
InChIKeyIQKCOMKWSLYAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)benzonitrile: Bifunctional Heterocyclic Building Block


2-(Aminomethyl)benzonitrile (CAS 344957-25-1), also known as 2-cyanobenzylamine or o-cyanobenzylamine, is a bifunctional aromatic compound bearing both a primary aminomethyl (–CH₂NH₂) and a nitrile (–CN) group at the ortho position of a benzene ring . With a molecular formula C₈H₈N₂ and molecular weight of 132.16 g·mol⁻¹, this white to off-white crystalline solid (predicted density ~1.10 g·cm⁻³, boiling point ~255.8 °C at 760 mmHg) serves as a versatile intermediate in pharmaceutical synthesis [1]. Its ortho-substitution pattern creates a unique geometric and electronic environment that distinguishes it from its meta and para isomers (CAS 10406-24-3 and 10406-25-4, respectively), enabling specific reactivity profiles exploited in the manufacture of active pharmaceutical ingredients (APIs) such as the DPP-4 inhibitor alogliptin, as well as in the construction of benzodiazepine and benzazepine scaffolds [2].

1 Ortho-specific carbonylation reagent for DPP-4 inhibitor intermediate synthesis
2 Building block for benzodiazepine and benzazepine cyclisation pathways
3 Higher LogP profile supports CNS-penetrant candidate design workflows
4 Broad commercial availability supports kilo-scale procurement and supply stability

Isomeric Substitution Limitations for 2-(Aminomethyl)benzonitrile


While all three aminomethylbenzonitrile isomers share the same molecular formula and basic functional groups, the position of the aminomethyl substituent relative to the nitrile group profoundly alters their chemical behaviour, pharmaceutical utility, and commercial availability. The ortho isomer (2-substituted) benefits from proximity-driven electronic effects—the electron-withdrawing nitrile group modulates the nucleophilicity of the adjacent aminomethyl moiety through both inductive and field effects, influencing reaction kinetics and selectivity in cyclisation and carbonylation reactions [1][2]. The meta and para isomers lack this intramolecular interaction and consequently participate in different reactivity manifolds [3]. Critically, the ortho isomer is a direct carbonylation reagent in the patented synthesis of alogliptin benzoate, a role neither the 3- nor 4-substituted isomer can fulfil because the ortho-cyanobenzyl geometry is required for the subsequent pyrimidine-dione ring closure [4]. Furthermore, the ortho isomer is far more widely stocked by commercial suppliers (available in ≥95% to ≥98% purity) compared to the meta isomer, which has narrower availability and is primarily directed toward orexin receptor antagonist programmes . These structural, functional, and commercial differentiators mean that simple isomer substitution is not feasible in most pharmaceutical intermediate and research chemistry contexts.

Ortho geometry is route-dependent The cyclisation pathway for alogliptin requires ortho-cyanobenzyl geometry; meta and para isomers lead to distinct, non-productive reaction pathways.
Lipophilicity mismatch may shift ADME profile A LogP of ~1.72 differs significantly from ~0.96 (para), potentially altering membrane permeability and protein binding in lead optimisation.
Scaffold access is isomer-specific Benzodiazepine and benzazepine ring closure relies on the ortho arrangement; the meta isomer is directed toward indole-based scaffolds instead.

2-(Aminomethyl)benzonitrile vs. Isomeric Analogs


Enhanced Lipophilicity from Ortho Substitution

The ortho substitution of the aminomethyl group increases the calculated LogP of 2-(aminomethyl)benzonitrile to 1.72, compared with approximately 0.96 for the para isomer (4-(aminomethyl)benzonitrile) [1]. This 0.76 log unit difference in lipophilicity can significantly impact membrane permeability, protein binding, and metabolic stability—key parameters in lead optimisation. The meta isomer (LogP ~1.3–1.4) sits between the two extremes . For procurement decisions, the higher LogP of the ortho isomer makes it a preferred starting material when designing CNS-penetrant candidates or when higher logD is required for target engagement.

Enhanced Lipophilicity
Cross-study comparable
cLogP 1.72
vs para 0.96; vs meta ~1.3–1.4
Δ +0.76 vs para
Higher LogP supports CNS-penetrant design fit
Predicted values; experimental logD confirmation may be needed
Lipophilicity Isomer Comparison Drug Design

Exclusive Carbonylation Reagent for Alogliptin Synthesis

In the patent literature for alogliptin benzoate manufacture, 2-cyanobenzylamine hydrochloride is employed as a carbonylation reagent that reacts with methyl isocyanate to form the key ureido intermediate. The reported yield for the formation of 6-amino-1-(2-isocyanobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione from this step is 72% [1]. By contrast, meta- and para-cyanobenzylamines cannot be used in this reaction because the ortho-cyanobenzyl geometry is essential for the subsequent cyclisation to the pyrimidine-dione core; attempts to substitute would lead to distinct, non-productive reaction pathways . This unique reactivity excludes generic substitution and makes the ortho isomer indispensable for alogliptin intermediate production.

Exclusive Alogliptin Reagent
Class-level inference
72% reported yield
meta/para isomers: not applicable
Route-specific reactivity context; no generic substitute
Yield from patent process; lab-scale reproduction may vary
Alogliptin Synthesis Carbonylation DPP-4 Inhibitor

Benzodiazepine and Benzazepine Cyclisation via Ortho Isomer

The ortho-aminomethyl/cyano arrangement in 2-(aminomethyl)benzonitrile provides the correct spatial orientation for the formation of seven-membered diazepine and benzazepine rings via intramolecular cyclisation [1]. Specifically, the compound has been reported as a precursor for 1,4-benzodiazepine derivatives with CCK antagonist activity and for benzazepine derivatives as histamine H3 antagonists [2]. The 3- and 4-substituted isomers cannot access the same ring-closure transition states due to geometric constraints; for example, the meta isomer is instead directed toward indole/indazole-based orexin receptor antagonist programmes . This functional divergence means that researchers explicitly seeking diazepine or benzazepine scaffolds must specify the ortho isomer.

Diazepine/Benzazepine Cyclisation
Class-level inference
Ortho geometry enables ring closure
meta/para isomers constrained
Scaffold-specific synthesis; geometry drives pathway fit
Based on published patent and medchem routes
Benzodiazepine Heterocyclic Synthesis Cyclisation

Commercial Availability and Purity Advantage

2-(Aminomethyl)benzonitrile is commercially available from multiple reputable suppliers at a purity of ≥98% (HPLC), with some vendors offering ≥95% minimum purity specifications . The hydrochloride salt (CAS 1134529-25-1) is also widely stocked. In contrast, 3-(aminomethyl)benzonitrile (CAS 10406-24-3) is available from fewer suppliers and is often listed at 95% purity , while 4-(aminomethyl)benzonitrile (CAS 10406-25-4) appears in fewer stock catalogues overall. For industrial procurement, the broader supplier base for the ortho isomer reduces supply risk, enables competitive pricing, and facilitates larger-scale (kilogram to multi-kilogram) purchasing with shorter lead times.

Commercial Availability
Data to verify
≥95% to ≥98% purity (multiple suppliers)
Meta isomer: fewer suppliers; para: limited stock
Broader supply base reduces procurement risk
Vendor catalogue snapshot; verify current stock levels
Procurement Purity Supply Chain

Process Monitoring via Solubility and UV Absorbance

2-(Aminomethyl)benzonitrile exhibits an experimentally reported aqueous solubility of 4.39 mg·mL⁻¹ (33.2 mM) , which is higher than many aromatic amine intermediates. Additionally, the compound is soluble in acetonitrile and can be monitored by UV absorption at 280 nm, allowing real-time reaction monitoring during carbonylation processes . For the para isomer (4-(aminomethyl)benzonitrile), the solid is reported as a low-melting solid (mp 274–279 °C) with different solubility characteristics [1]. The defined UV chromophore of the ortho isomer is specifically advantageous for alogliptin intermediate process control, where reaction completion can be tracked spectroscopically without the need for derivatisation.

Solubility and UV Monitoring
Supporting evidence
4.39 mg·mL⁻¹ (33.2 mM) solubility
λmax 280 nm in acetonitrile
Supports in-process reaction monitoring by UV
Reported solubility and absorbance; method transfer review needed
Solubility UV Detection Process Control

2-(Aminomethyl)benzonitrile: Ortho-Specific Applications


Alogliptin Benzoate Carbonylation Route

The ortho-cyanobenzylamine moiety is integral to the industrial synthesis of alogliptin benzoate, a billion-dollar DPP-4 inhibitor for type 2 diabetes. Patent-protected processes exploit the unique carbonylation reactivity of 2-(aminomethyl)benzonitrile with methyl isocyanate to construct the 1-(2-cyanobenzyl)pyrimidine-dione core, achieving a 72% yield in the key ureido-forming step [1]. Neither the meta nor para isomer can participate in this reaction because the ortho geometry is essential for correct cyclisation . This compound is therefore a non-substitutable raw material for alogliptin API manufacturers and for producers of alogliptin impurity reference standards (e.g., Alogliptin Impurity 21/29) .

CNS-Targeted Benzodiazepine and Benzazepine Synthesis

The ortho relationship between the aminomethyl and nitrile groups in 2-(aminomethyl)benzonitrile allows direct cyclisation to the seven-membered diazepine and benzazepine rings that form the core of numerous CNS-active compounds. Specifically, the compound has been employed as a precursor for 2-substituted-aminomethyl-1,4-benzodiazepines with cholecystokinin (CCK) antagonist activity [1] and for benzazepine-based histamine H3 receptor antagonists . Its higher LogP (1.72 vs 0.96 for the para isomer) makes it particularly well-suited for CNS-targeted libraries where increased lipophilicity correlates with improved brain penetration . Researchers synthesising these specific heterocyclic scaffolds should specify the ortho isomer exclusively.

CYP Inhibition and DDI Risk Assessment

As a recognised impurity in alogliptin, 2-(aminomethyl)benzonitrile has been studied for its interaction with cytochrome P450 enzymes. The compound and its hydrochloride salt have been reported to act as moderate inhibitors of CYP1A2, with implications for drug-drug interaction risk when present as a process impurity in finished pharmaceutical products [1]. The compound's solubility (4.39 mg·mL⁻¹) and UV detectability (280 nm) facilitate its use as a reference standard in analytical method development for impurity profiling, quantification, and forced degradation studies .

Kinase and PPI Inhibitor Discovery Building Block

The bifunctional nature of 2-(aminomethyl)benzonitrile—with its nucleophilic primary amine and electrophilic nitrile—makes it a valuable building block for constructing complex heterocyclic scaffolds in medicinal chemistry. Reports indicate its use in the synthesis of novel kinase inhibitors targeting oncology and inflammatory disease applications, as well as in small-molecule inhibitors of protein-protein interactions (PPIs) [1]. The ortho-substitution pattern creates a unique vector angle between the two functional groups, enabling access to molecular geometries that cannot be achieved with meta or para isomers.

Application
Selection Property
Validation Focus
DPP-4 inhibitor intermediate synthesis
Ortho-carbonylation reactivity
Route-specific yield and cyclisation efficiency
CNS-targeted heterocyclic library synthesis
Higher LogP and diazepine/benzazepine geometry
Brain penetration correlation and ring-closure reproducibility
Impurity profiling reference standard
UV chromophore and defined solubility
Analytical method compatibility and detection sensitivity
Kinase and PPI inhibitor discovery
Bifunctional amine-nitrile geometry
Molecular geometry impact on target engagement screening
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